# Technical Support Center: Enhancing the Synergistic Effect of MS-20 and Keytruda

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MS7972    |           |
| Cat. No.:            | B15583377 | Get Quote |

Welcome to the technical support center for researchers investigating the synergistic effects of MS-20 and Keytruda (pembrolizumab). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and execution.

# **Frequently Asked Questions (FAQs)**

Q1: What is the proposed mechanism for the synergistic effect of MS-20 and Keytruda?

A1: MS-20 is a postbiotic derived from the fermentation of soybeans, designed to modulate the gut microbiome.[1][2][3] Preclinical and clinical findings suggest that MS-20 enhances the efficacy of Keytruda, an anti-PD-1 immunotherapy, by altering the gut microbiota composition. [4][5] This modulation is believed to increase the infiltration and activation of effector CD8+ T cells within the tumor microenvironment, thereby augmenting the anti-tumor immune response initiated by Keytruda.[3][4][5] Keytruda works by blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, which restores the T cells' ability to recognize and attack cancer cells.[6]

Q2: What is MS-20 and what is its composition?

A2: MS-20, also known as Symbiota®, is a fermented soybean extract.[7] It is produced through a symbiotic fermentation process that involves multiple strains of probiotics and yeast. [3][7] As a postbiotic, it contains a variety of microbial metabolites.[4][5]

Q3: In which cancer types has the synergy between MS-20 and Keytruda been observed?



A3: The most prominent evidence for the synergistic effect of MS-20 and Keytruda comes from a clinical trial in patients with stage IIIb/IV non-small cell lung cancer (NSCLC).[1][3] Preclinical studies have also demonstrated its potential in colon and lung cancer mouse models.[4][5][7]

Q4: What are the key quantitative outcomes from the clinical trial of MS-20 and Keytruda in NSCLC?

A4: An exploratory clinical trial (NCT04909034) in patients with advanced NSCLC showed significant improvements in the group receiving MS-20 in combination with Keytruda compared to Keytruda with a placebo.[7]

**Quantitative Data Summary** 

| Metric                                    | MS-20 + Keytruda | Placebo + Keytruda |
|-------------------------------------------|------------------|--------------------|
| Objective Response Rate (ORR)             | 75%              | 25%                |
| Complete Response (CR)                    | 12.5%            | 0%                 |
| Median Progression-Free<br>Survival (PFS) | > 12 months      | 4.5 months         |
| Number of Patients (mITT)                 | 8                | 4                  |

Data sourced from Microbio Co., Ltd. press releases regarding the NCT04909034 trial.[7]

## **Troubleshooting Guides**

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

In Vitro Co-culture Experiments

Q1: I am not observing enhanced T-cell mediated cytotoxicity in my co-culture of cancer cells and immune cells with MS-20 and Keytruda. What could be the issue?

A1: Several factors could contribute to this. Consider the following:



- MS-20 Preparation and Concentration: Ensure that the MS-20 extract is properly solubilized and used at an optimal concentration. A dose-response experiment is recommended to determine the effective concentration for your specific cell lines.
- Immune Cell Viability and Activation: Confirm the viability of your peripheral blood mononuclear cells (PBMCs) or isolated T cells. Ensure they are properly activated, for example, with anti-CD3/CD28 antibodies, before or during the co-culture.[8]
- Tumor Cell Line Characteristics: The expression of PD-L1 on your tumor cell line is crucial for Keytruda's mechanism of action. Verify PD-L1 expression levels.
- Co-culture Conditions: The ratio of effector cells (immune cells) to target cells (cancer cells) is critical. An insufficient number of immune cells may not elicit a measurable cytotoxic effect. Additionally, the co-culture medium must support the viability of both cell types, which can be a challenge.[9][10]

Q2: I am seeing high variability in my in vitro synergy assay results between replicates. What are the common causes?

A2: High variability can stem from several sources:

- Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant concentration differences.[11] Ensure your pipettes are calibrated and use proper pipetting techniques.
- Edge Effects in Microplates: Evaporation from the outer wells of a microtiter plate can alter drug concentrations. It is advisable to fill the peripheral wells with sterile media or PBS and not use them for experimental data points.[11]
- Inconsistent Cell Seeding: Uneven cell distribution in the wells will lead to variability. Ensure
  you have a homogenous cell suspension before and during seeding.
- Subjective Endpoint Reading: If you are visually assessing cell viability, this can be subjective. Using a quantitative method like a microplate reader for optical density or a fluorescence-based cytotoxicity assay is recommended.[11]

In Vivo Animal Studies



Q1: My in vivo mouse model is not showing a synergistic anti-tumor effect with MS-20 and Keytruda. What should I investigate?

A1: In vivo experiments are complex with many variables:

- Gut Microbiome of the Mice: The baseline gut microbiota of your animal model is a critical factor. The composition of the gut microbiome can vary significantly between different animal facilities and even between cages. It is recommended to co-house animals or use fecal microbiota transplantation (FMT) to normalize the gut flora before starting the experiment.
- MS-20 Administration: Ensure the dose and frequency of MS-20 administration are appropriate for modulating the gut microbiome in your mouse strain.
- Tumor Model: The immunogenicity of your chosen tumor model is important. Some tumor models are "cold" with low immune cell infiltration and may be less responsive to immunotherapy.
- Timing of Treatment: The timing of MS-20 and Keytruda administration could be crucial.
   Consider initiating MS-20 treatment prior to tumor implantation or Keytruda administration to allow for gut microbiome modulation.

## **Experimental Protocols**

1. In Vitro Co-culture Synergy Assay

This protocol outlines a general workflow to assess the synergistic effect of MS-20 and Keytruda on T-cell mediated cytotoxicity against cancer cells.

- Cell Lines and Reagents:
  - Target cancer cell line (e.g., NSCLC, colon cancer) with known PD-L1 expression.
  - Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
  - MS-20 extract, sterile-filtered.
  - Keytruda (pembrolizumab).



- RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics.
- Human IL-2.
- Anti-human CD3 and anti-human CD28 antibodies.
- Cytotoxicity assay kit (e.g., LDH release assay or a fluorescence-based live/dead cell stain).

#### Methodology:

- Prepare Target Cells: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Activate T-cells: Isolate PBMCs and activate T cells by incubating with anti-CD3/CD28 antibodies and IL-2 for 24-48 hours.[12]
- Treatment: Add serial dilutions of MS-20 and a fixed concentration of Keytruda to the cancer cells. Include controls for each drug alone and untreated cells.
- Co-culture: Add the activated PBMCs to the cancer cell plate at a predetermined effectorto-target ratio (e.g., 10:1).
- Incubation: Co-culture the cells for 48-72 hours.
- Assess Cytotoxicity: Measure the percentage of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
- Data Analysis: Analyze the data to determine if the combination of MS-20 and Keytruda results in a greater cytotoxic effect than either agent alone.

#### 2. In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo synergy of MS-20 and Keytruda.

Animal Model and Reagents:



- Immunocompromised mice engrafted with human cancer cells and a human immune system component (e.g., co-engraftment of PBMCs or CD34+ hematopoietic stem cells).
- Tumor cells for implantation.
- MS-20 for oral gavage.
- Keytruda for intraperitoneal injection.
- · Methodology:
  - Acclimatization and Microbiome Normalization: Acclimatize mice to the facility. Consider co-housing or fecal microbiota transplantation to normalize the gut microbiome.
  - MS-20 Pre-treatment: Begin daily oral gavage of MS-20 or a vehicle control for a week prior to tumor implantation to modulate the gut microbiome.
  - Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
  - Treatment Groups: Once tumors are established, randomize mice into the following groups: Vehicle control, MS-20 alone, Keytruda alone, and MS-20 + Keytruda.
  - Treatment Administration: Continue daily oral gavage of MS-20 and administer Keytruda according to a clinically relevant dosing schedule.
  - Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
  - Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical analysis of CD8+ T cell infiltration. Collect fecal samples for microbiome analysis (e.g., 16S rRNA sequencing).

## **Visualizations**





Click to download full resolution via product page

Caption: Proposed signaling pathway for MS-20 and Keytruda synergy.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro synergy assessment.





Click to download full resolution via product page

Caption: Troubleshooting logic for lack of synergistic effect.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Microbio Announces Promising Results of "MS-20" in Combination with Keytruda for Non-Small Cell Lung Cancer - Microbiome Times Magazine [microbiometimes.com]
- 4. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody -PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS-20 enhances the gut microbiota-associated antitumor effects of anti-PD1 antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Ex Vivo Testing of CD8+ T-Cell Division and Activation Using Mouse Splenocytes [bio-protocol.org]
- 9. news-medical.net [news-medical.net]



- 10. Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Synergistic Effect of MS-20 and Keytruda]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583377#enhancing-the-synergistic-effect-of-ms-20-and-keytruda]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com